Cas no 1170783-25-1 (1,3-Dimethyl-5-nitro-1H-pyrazole)

1,3-Dimethyl-5-nitro-1H-pyrazole 化学的及び物理的性質
名前と識別子
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- 1,3-dimethyl-5-nitro-1H-pyrazole
- 1,3-dimethyl-5-nitropyrazole
- OJETWFRFVGLXPW-UHFFFAOYSA-N
- STK353044
- FCH874819
- SBB026117
- ST45134488
- 1,3-Dimethyl-5-nitro-1H-pyrazole
-
- MDL: MFCD09859318
- インチ: 1S/C5H7N3O2/c1-4-3-5(8(9)10)7(2)6-4/h3H,1-2H3
- InChIKey: OJETWFRFVGLXPW-UHFFFAOYSA-N
- SMILES: [O-][N+](C1=CC(C)=NN1C)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 10
- 回転可能化学結合数: 0
- 複雑さ: 144
- XLogP3: 0.8
- トポロジー分子極性表面積: 63.6
1,3-Dimethyl-5-nitro-1H-pyrazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-231984-0.1g |
1,3-dimethyl-5-nitro-1H-pyrazole |
1170783-25-1 | 95% | 0.1g |
$132.0 | 2024-06-20 | |
A2B Chem LLC | AV15986-5g |
1,3-Dimethyl-5-nitro-1H-pyrazole |
1170783-25-1 | >95% | 5g |
$1134.00 | 2024-04-20 | |
Enamine | EN300-231984-0.25g |
1,3-dimethyl-5-nitro-1H-pyrazole |
1170783-25-1 | 95% | 0.25g |
$188.0 | 2024-06-20 | |
Enamine | EN300-231984-5.0g |
1,3-dimethyl-5-nitro-1H-pyrazole |
1170783-25-1 | 95% | 5.0g |
$1364.0 | 2024-06-20 | |
Enamine | EN300-231984-1.0g |
1,3-dimethyl-5-nitro-1H-pyrazole |
1170783-25-1 | 95% | 1.0g |
$470.0 | 2024-06-20 | |
Ambeed | A953093-1g |
1,3-Dimethyl-5-nitro-1H-pyrazole |
1170783-25-1 | 97% | 1g |
$265.0 | 2024-04-26 | |
Ambeed | A953093-5g |
1,3-Dimethyl-5-nitro-1H-pyrazole |
1170783-25-1 | 97% | 5g |
$795.0 | 2024-04-26 | |
Enamine | EN300-231984-1g |
1,3-dimethyl-5-nitro-1H-pyrazole |
1170783-25-1 | 1g |
$470.0 | 2023-09-15 | ||
Enamine | EN300-231984-5g |
1,3-dimethyl-5-nitro-1H-pyrazole |
1170783-25-1 | 5g |
$1364.0 | 2023-09-15 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1353192-5g |
1,3-Dimethyl-5-nitro-1h-pyrazole |
1170783-25-1 | 97% | 5g |
¥31917.00 | 2024-08-09 |
1,3-Dimethyl-5-nitro-1H-pyrazole 関連文献
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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2. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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4. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
1,3-Dimethyl-5-nitro-1H-pyrazoleに関する追加情報
Introduction to 1,3-Dimethyl-5-nitro-1H-pyrazole (CAS No. 1170783-25-1)
1,3-Dimethyl-5-nitro-1H-pyrazole (CAS No. 1170783-25-1) is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile structural properties and potential applications. This compound belongs to the pyrazole family, which is well-known for its broad spectrum of biological activities. The presence of both methyl and nitro substituents in its molecular structure imparts unique reactivity and functionalization possibilities, making it a valuable scaffold for further chemical modifications.
The molecular formula of 1,3-Dimethyl-5-nitro-1H-pyrazole is C₅H₆N₂O₂, and it features a six-membered aromatic ring containing two nitrogen atoms. The nitro group at the 5-position introduces electrophilic characteristics, facilitating various chemical reactions such as nucleophilic substitution and reduction. Additionally, the methyl groups at the 1 and 3 positions enhance the compound's stability and influence its electronic distribution, which is crucial for understanding its interaction with biological targets.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for therapeutic purposes. 1,3-Dimethyl-5-nitro-1H-pyrazole has emerged as a promising candidate due to its ability to modulate multiple biological pathways. Studies have demonstrated its potential in inhibiting certain enzymes and receptors involved in inflammatory responses, making it a candidate for further investigation in the development of anti-inflammatory agents.
One of the most intriguing aspects of 1,3-Dimethyl-5-nitro-1H-pyrazole is its reactivity toward reduction processes. The nitro group can be selectively reduced to an amine, yielding 1,3-Dimethyl-5-amino-1H-pyrazole, which is another compound of significant interest in medicinal chemistry. This transformation opens up avenues for synthesizing more complex derivatives with tailored biological activities. For instance, the introduction of additional functional groups such as halogens or alcohols can lead to novel compounds with enhanced pharmacological properties.
The synthesis of 1,3-Dimethyl-5-nitro-1H-pyrazole typically involves nitration of pre-existing pyrazole derivatives followed by methylation at the 1 and 3 positions. Recent advancements in synthetic methodologies have improved the efficiency and yield of this process, making it more accessible for large-scale production. These improvements are crucial for facilitating further research and development efforts aimed at discovering new pharmaceutical applications.
From a computational chemistry perspective, 1,3-Dimethyl-5-nitro-1H-pyrazole has been studied using various molecular modeling techniques to predict its binding interactions with biological targets. These studies have provided insights into how the compound can be optimized for better affinity and selectivity. For example, computational simulations have shown that slight modifications in the substitution pattern can significantly alter the binding affinity to specific enzymes or receptors.
The pharmacokinetic properties of 1,3-Dimethyl-5-nitro-1H-pyrazole are also under investigation to assess its potential as a drug candidate. Preliminary studies suggest that the compound exhibits reasonable solubility and stability under physiological conditions, which are essential characteristics for any prospective therapeutic agent. Additionally, its metabolic pathways have been explored to identify potential detoxification routes and any possible side effects associated with prolonged exposure.
In conclusion, 1,3-Dimethyl-5-nitro-1H-pyrazole (CAS No. 1170783-25-1) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it an attractive scaffold for developing new drugs targeting various diseases. As research continues to uncover more about its properties and applications, it is likely that this compound will play an increasingly important role in medicinal chemistry and drug discovery efforts.
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